Ethyl-d5 Paraben

概要

説明

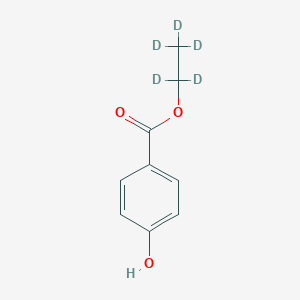

Ethyl-d5 Paraben, also known as Ethyl-d5 4-Hydroxybenzoate, is a deuterated form of ethyl paraben. It is a stable isotope-labeled compound used primarily in research and analytical applications. The compound is a derivative of p-hydroxybenzoic acid and is widely recognized for its antimicrobial and preservative properties. This compound is commonly used in the pharmaceutical, cosmetic, and food industries to extend the shelf life of products by preventing microbial contamination .

準備方法

Synthetic Routes and Reaction Conditions

Ethyl-d5 Paraben is synthesized through an esterification process involving p-hydroxybenzoic acid and deuterated ethanol. The reaction typically occurs in the presence of an acidic catalyst such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

p-Hydroxybenzoic acid+Deuterated ethanolAcidic catalystEthyl-d5 Paraben+Water

The reaction is carried out under reflux conditions to ensure complete conversion of the reactants. The product is then purified through recrystallization or distillation to obtain high-purity this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and catalyst concentration to optimize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .

化学反応の分析

Types of Reactions

Ethyl-d5 Paraben undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form p-hydroxybenzoic acid and other oxidation products.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ester functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride can be used, although these reactions are less frequently performed.

Substitution: Nucleophiles such as hydroxide ions or amines can react with this compound under basic conditions to form substituted products.

Major Products Formed

- p-Hydroxybenzoic acid and other carboxylic acids.

Reduction: Reduced forms of this compound, although these are less common.

Substitution: Substituted esters and amides, depending on the nucleophile used.

科学的研究の応用

Analytical Chemistry

Ethyl-d5 paraben is often used as an internal standard in mass spectrometry for the quantification of parabens in complex mixtures. Its deuterated nature provides distinct advantages:

- Enhanced Sensitivity : The presence of deuterium alters the mass-to-charge ratio, allowing for better separation and detection in mass spectrometric analyses.

- Improved Accuracy : Using this compound as an internal standard helps correct for variations in sample preparation and instrument response, leading to more reliable quantitative results.

Case Study: Detection Methods

A study demonstrated the efficacy of using this compound in a derivatization-enhanced detection strategy employing nanoUPLC coupled with LTQ Orbitrap mass spectrometry. The results indicated that this method could detect lower concentrations of parabens with high precision and accuracy (RSD and RE below 9%) across a range of concentrations (0.25 to 9.00 μg/mL) .

| Parameter | Value |

|---|---|

| Linear Range | 0.1–10 μg/mL |

| Recovery | 91–103% |

| LOD | 0.025 μg/mL |

| RSD (Intra-day) | <9% |

| RSD (Inter-day) | <9% |

Toxicological Studies

Ethyl paraben and its derivatives, including this compound, have been the subject of numerous toxicological studies to assess their safety profiles. Research indicates that parabens can exhibit estrogenic activity, which raises concerns regarding their use in consumer products.

Case Study: Hemato-Biochemical Effects

A study on the effects of ethyl paraben on Labeo rohita revealed significant alterations in hematological parameters after exposure to varying concentrations of ethyl paraben. The study found that:

- High doses induced oxidative stress and tissue damage.

- Significant increases were observed in blood parameters such as RBCs, WBCs, and liver enzymes (ALT and AST), indicating hepatotoxicity .

| Concentration (μg/L) | HGB Increase | WBC Increase | ALT Increase |

|---|---|---|---|

| 2000 | Not significant | Significant | Not significant |

| 4000 | Significant | Significant | Significant |

| 6000 | Highly significant | Highly significant | Highly significant |

Environmental Science

This compound is also relevant in environmental studies focusing on the fate and transport of parabens in wastewater treatment systems. Research has shown that parabens are effectively removed during wastewater treatment processes, which is crucial for assessing their environmental impact.

Case Study: Wastewater Treatment Efficacy

A study evaluated the removal efficiency of various parabens, including ethyl paraben, from wastewater treatment plants. The findings indicated a high removal rate for parent parabens, suggesting effective management practices to mitigate their environmental presence .

作用機序

Ethyl-d5 Paraben exerts its antimicrobial effects by disrupting the cell membrane integrity of microorganisms. It interferes with the lipid bilayer, leading to increased permeability and leakage of cellular contents. This disruption ultimately results in cell death. The compound is more effective against fungi and Gram-positive bacteria compared to Gram-negative bacteria .

類似化合物との比較

Similar Compounds

Methyl Paraben: Another ester of p-hydroxybenzoic acid, commonly used as a preservative.

Propyl Paraben: Similar in structure and function, with a longer alkyl chain.

Butyl Paraben: Known for its higher antimicrobial activity but also associated with higher toxicity.

Uniqueness of Ethyl-d5 Paraben

This compound is unique due to its deuterium labeling, which makes it particularly useful in analytical applications. The presence of deuterium atoms allows for precise tracking and quantification in complex biological and environmental samples. This feature distinguishes it from other non-deuterated parabens .

生物活性

Ethyl-d5 paraben, a deuterated form of ethyl paraben, is a compound widely used as a preservative in cosmetics and pharmaceuticals. Its biological activity has garnered attention due to its potential effects on health and the environment. This article delves into the biological activity of this compound, focusing on its metabolic pathways, toxicological effects, and implications for aquatic ecosystems.

This compound undergoes metabolic transformations similar to its non-deuterated counterparts. The primary metabolic pathway involves hydrolysis, leading to the formation of various metabolites that can be tracked using mass spectrometry techniques due to their distinct isotopic signature. This metabolic behavior is crucial for understanding how the compound interacts with biological systems.

Toxicological Effects

Recent studies have highlighted the toxic effects of ethyl paraben, particularly in aquatic organisms. A significant study investigated the impact of ethyl paraben on Labeo rohita (rohu), revealing that exposure to varying concentrations (2000, 4000, and 6000 μg/L) resulted in:

- Hematological Alterations : Significant increases in hemoglobin (HGB), white blood cells (WBC), and red blood cells (RBC) were observed, indicating a stress response .

- Oxidative Stress : The compound induced oxidative stress by suppressing antioxidant enzyme activities such as superoxide dismutase (SOD), glutathione (GSH), catalase (CAT), and peroxidase (POD) .

- Genotoxicity : The comet assay indicated DNA damage in blood cells, suggesting potential genotoxic effects associated with exposure to ethyl paraben .

Table 1: Hematological Parameters in Labeo rohita Exposed to Ethyl Paraben

| Parameter | Control (0 μg/L) | 2000 μg/L | 4000 μg/L | 6000 μg/L |

|---|---|---|---|---|

| HGB (g/dL) | 8.2 | 9.1 | 10.3 | 11.2 |

| WBC (x10^3/μL) | 6.5 | 7.8 | 8.9 | 10.1 |

| RBC (x10^6/μL) | 2.5 | 2.7 | 2.9 | 3.1 |

| MCV (fL) | 80 | 85 | 90 | 95 |

Environmental Impact

This compound is increasingly recognized as an environmental pollutant due to its widespread use and persistence in water systems. Studies indicate that parabens can accumulate and cause harmful effects on aquatic life, including alterations in reproductive and developmental processes . Monitoring efforts have shown that these compounds can remain detectable in effluents from wastewater treatment plants, leading to concerns about their long-term ecological impacts .

Case Study: Toxicity Assessment on Aquatic Species

A comprehensive assessment was conducted on the effects of ethyl paraben on marine mussels (Mytilus spp.). The study found that exposure to environmentally relevant concentrations led to:

Q & A

Basic Research Questions

Q. How is Ethyl-d5 Paraben used as an internal standard in quantitative mass spectrometry?

this compound serves as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry to correct for matrix effects and ionization efficiency variations. For example, in MALDI-TOF MS analysis of parabens, the deuterated derivative (e.g., Dansyl this compound) is spiked into samples at a known concentration. Calibration curves are constructed using peak area ratios of target parabens to the SIL-IS, ensuring linearity (r² ≥ 0.999) and accuracy (91–103% recovery) . This method minimizes variability during sample preparation and instrument drift.

Q. What are the key considerations for synthesizing and characterizing this compound to ensure isotopic purity?

Synthesis requires deuterium incorporation at specific positions (e.g., ethyl group) via acid-catalyzed exchange or labeled precursor reactions. Characterization involves:

- Nuclear Magnetic Resonance (NMR): To confirm deuterium placement and rule out protium contamination.

- High-Resolution Mass Spectrometry (HRMS): To verify isotopic purity (e.g., ≥90% deuteration) and molecular formula.

- Chromatographic Purity: HPLC or GC analysis to ensure absence of non-deuterated impurities. Experimental details must adhere to journal guidelines, including full spectral data and reproducibility steps for independent verification .

Advanced Research Questions

Q. How can derivatization protocols be optimized for this compound to enhance detection sensitivity in MALDI-TOF MS analysis?

Derivatization with agents like dansyl chloride improves ionization efficiency. Key parameters include:

- Reagent-to-Analyte Ratio: A 5:1 molar excess of dansyl chloride ensures complete derivatization.

- Reaction Time and pH: 30 minutes at pH 9–10 maximizes yield.

- Quenching Conditions: Addition of formic acid stops the reaction, preventing over-derivatization. Validation involves spiking deuterated and non-deuterated parabens into biological matrices (e.g., keratinocyte extracts) and comparing signal-to-noise ratios .

Q. What methodological challenges arise when applying read-across approaches to predict the toxicological profile of Ethyl Paraben using data from methyl and propyl parabens?

Read-across under REACH guidelines assumes structural similarity and shared metabolites (e.g., p-hydroxybenzoic acid). Challenges include:

- Chain-Length Dependency: Ethyl paraben’s log Kow differs from methyl/propyl analogs, affecting bioavailability.

- Metabolic Saturation: Higher-tier studies (e.g., toxicokinetics) for methyl/propyl parabens may not extrapolate linearly.

- Endpoint Specificity: Estrogenic activity varies with alkyl chain length, requiring in vitro assays (e.g., ERα binding) for confirmation. Solutions involve probabilistic modeling and uncertainty factors to bridge data gaps .

Q. What strategies are effective for resolving this compound from its non-deuterated counterparts and other homologs in HPLC analysis?

Mobile phase optimization is critical:

- Methanol-Water Ratios: 70:30 (v/v) achieves baseline separation (resolution >1.5) between ethyl-d5 and ethyl parabens.

- Column Selection: C18 columns with 5 µm particle size enhance retention time consistency.

- Isotopic Elution Order: Deuterated compounds elute slightly earlier due to reduced hydrophobicity. Calibration curves (2–20 µL injections) must be validated across laboratories to ensure inter-study reproducibility .

Q. How can combined spectroscopic and calorimetric techniques be employed to monitor real-time reaction kinetics involving this compound?

Simultaneous use of FTIR, Raman spectroscopy, and isothermal calorimetry enables:

- Concentration Profiling: Band-Target Entropy Minimization (BTEM) deconvolutes overlapping spectral signals of deuterated/protiated species.

- Heat Flow Measurement: Correlates reaction progress with enthalpy changes (ΔH) for parallel reactions (e.g., hydrolysis vs. oxidation). This approach bypasses kinetic modeling assumptions, providing direct mechanistic insights .

Q. Data Handling and Reporting

Q. What best practices ensure accurate quantification and reproducibility when using this compound in multi-laboratory studies?

- Internal Standard Calibration: Use batch-specific SIL-IS to correct for instrument variability.

- Blind Replicates: Include 10% blinded samples to assess intra-laboratory precision.

- Metadata Reporting: Document deuteration efficiency, storage conditions (−20°C), and LC-MS parameters (e.g., ion spray voltage). Journals like the Beilstein Journal of Organic Chemistry mandate full experimental details in supporting information to enable replication .

Q. How should researchers address potential deuterium isotope effects when interpreting kinetic data from studies using this compound?

Deuterium can alter reaction rates (e.g., C-D bond cleavage vs. C-H). Mitigation strategies include:

- Control Experiments: Compare kinetics of deuterated and non-deuterated analogs under identical conditions.

- Isotope Effect Quantification: Calculate kH/kD ratios for rate-limiting steps.

- Computational Modeling: Density Functional Theory (DFT) simulations to predict isotopic impacts on transition states. Findings must be contextualized in discussion sections to avoid overgeneralization .

特性

IUPAC Name |

1,1,2,2,2-pentadeuterioethyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6,10H,2H2,1H3/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVBSKCKDOMJSU-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628652 | |

| Record name | (~2~H_5_)Ethyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126070-21-1 | |

| Record name | Benzoic acid, 4-hydroxy-, ethyl-d5 ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126070-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (~2~H_5_)Ethyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。